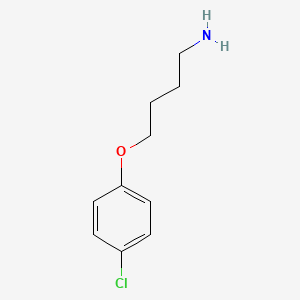![molecular formula C15H20N2O B13201306 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B13201306.png)
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is an organic compound with the molecular formula C15H20N2O It is characterized by the presence of a benzonitrile group attached to a cyclopentyl ring, which is further substituted with an amino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a linear alkene or alkyne, under appropriate conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), sulfuric acid (H2SO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide, NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of nitrile-containing compounds with biological systems.
Material Science: It may be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in biological molecules, while the amino group can form hydrogen bonds or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}benzonitrile
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclopropyl]ethyl}benzonitrile
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile
Uniqueness
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is unique due to the specific arrangement of its functional groups and the size of the cyclopentyl ring. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to its analogs with different ring sizes or substituents.
Propriétés
Formule moléculaire |
C15H20N2O |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
4-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]benzonitrile |
InChI |
InChI=1S/C15H20N2O/c16-9-12-3-5-13(6-4-12)14(10-17)15(11-18)7-1-2-8-15/h3-6,14,18H,1-2,7-8,10-11,17H2 |
Clé InChI |
XMSBJRMTYANAAG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



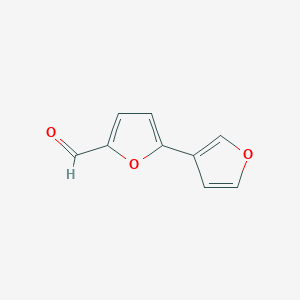

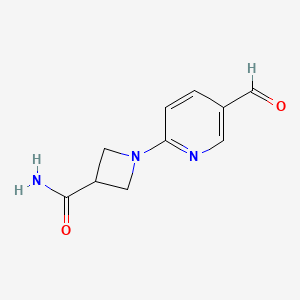
![[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride](/img/structure/B13201237.png)
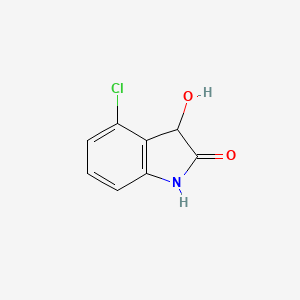

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide](/img/structure/B13201256.png)
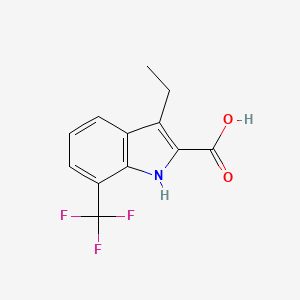

![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)

![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)
